molecular formula C17H14N4O4 B12910567 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- CAS No. 62513-16-0

3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-

Cat. No.: B12910567
CAS No.: 62513-16-0
M. Wt: 338.32 g/mol
InChI Key: UFBWFJVKZQKAMY-UHFFFAOYSA-N
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Description

The compound 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- features a five-membered isoxazolidine ring fused with a carboxamide group at position 2. Its structure includes:

  • A 2-nitrophenyl substituent on the amide nitrogen.
  • A phenyl group at position 2 of the isoxazolidine ring.
  • A cyano (-CN) group at position 4.

This configuration confers unique electronic and steric properties. The cyano group, being strongly electron-withdrawing, may enhance the compound’s reactivity and polarity compared to analogs lacking this substituent .

Properties

CAS No.

62513-16-0

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

5-cyano-N-(2-nitrophenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide

InChI

InChI=1S/C17H14N4O4/c18-11-13-10-16(20(25-13)12-6-2-1-3-7-12)17(22)19-14-8-4-5-9-15(14)21(23)24/h1-9,13,16H,10H2,(H,19,22)

InChI Key

UFBWFJVKZQKAMY-UHFFFAOYSA-N

Canonical SMILES

C1C(ON(C1C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide typically involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to a cyclization reaction with cyanoacetamide under basic conditions to yield the desired isoxazolidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-Amino-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide.

    Reduction: Formation of 5-Cyano-N-(2-aminophenyl)-2-phenylisoxazolidine-3-carboxamide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyano-N-(2-nitrophenyl)-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound : Isoxazolidine
  • Structure : Five-membered ring containing one oxygen and one nitrogen atom.
  • Substituents: Carboxamide (position 3), phenyl (position 2), cyano (position 5), and 2-nitrophenyl (amide-N).
Comparison Compounds :

1,4-Dihydropyridines () Examples: AZ331 and AZ257 (thieno[2,3-b]pyridines). Core: Six-membered dihydropyridine ring with nitrogen. Substituents: Furyl, bromophenyl, or methoxyphenyl groups; thioether linkages. Key Differences: Larger aromatic systems (e.g., thienopyridine) and sulfur-containing side chains may improve membrane permeability but reduce metabolic stability compared to the isoxazolidine core .

Nisoldipine-Related Compounds ()

  • Examples : USP Nisoldipine Related Compounds C, D, E.
  • Core : Dihydropyridine with ester groups.
  • Substituents : 2-Nitrobenzylidene (Compound C), methyl/isobutyl esters (Compound E).
  • Key Differences : Ester groups in these compounds are prone to hydrolysis, whereas the carboxamide in the target compound offers greater hydrolytic stability .

Spiro Benzo[c]isoxazole-Thiazolidin Derivative () Core: Spiro system combining benzoisoxazole and thiazolidin rings. Substituents: 2-Nitrophenyl, carbothioamide, morpholino group.

Substituent Analysis

Common Features :
Divergent Features :
Compound Type Position 5 Substituent Position 2 Substituent Functional Groups Molecular Weight (g/mol)
Target Isoxazolidine Cyano (-CN) Phenyl Carboxamide ~350 (estimated)
AZ331 (Dihydropyridine) Thioether-4-methoxyphenyl Furyl Thioether, methoxy ~450 (estimated)
Nisoldipine Compound C Methyl ester 2-Nitrobenzylidene Ester, nitro 291.30
Spiro Derivative Carbothioamide Morpholino Spiro rings, thiazolidin ~500 (estimated)
  • Cyano vs.
  • Carboxamide vs. Ester : The carboxamide group enhances stability but may reduce bioavailability compared to ester-containing analogs like Nisoldipine derivatives .

Pharmacological Implications

  • Dihydropyridines (): Known as calcium channel blockers; the thioether and furyl groups in AZ331/AZ257 may enhance lipid solubility for CNS penetration .
  • Nisoldipine Analogs () : Ester hydrolysis metabolites contribute to their short half-life, whereas the target’s carboxamide could prolong activity .

Biological Activity

3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its relevance in pharmacology and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H14N4O3C_{17}H_{14}N_{4}O_{3} and a molecular weight of approximately 338.317 g/mol. The presence of the isoxazolidine ring contributes to its unique chemical reactivity and interaction with biological targets.

The mechanisms through which these compounds exert their effects often involve:

  • Induction of Apoptosis : Many derivatives have been shown to induce programmed cell death in cancer cells, a crucial mechanism for effective anticancer agents.
  • Inhibition of Cell Migration : Compounds that reduce the migratory capacity of cancer cells can prevent metastasis, making them valuable in cancer therapy.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating various isoxazolidine derivatives, certain compounds demonstrated IC50 values below 100 μM against specific cancer cell lines. This indicates a promising lead for further development .
  • Structure-Activity Relationship (SAR) : The incorporation of different substituents on the isoxazolidine ring has been systematically studied to determine their influence on biological activity. The presence of electron-withdrawing groups like nitro and cyano has been correlated with increased potency against cancer cell lines.

Synthesis

The synthesis of 3-Isoxazolidinecarboxamide can be achieved through various methods, including:

  • One-Pot Reactions : Recent advancements in synthetic methodologies allow for efficient synthesis through one-pot reactions involving isoxazole derivatives . This approach simplifies the process while maintaining high yields.

Data Table

Compound NameMolecular FormulaIC50 (μM)Biological Activity
3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-C17H14N4O3TBDAnticancer (potential)
Indoline derivative N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indolineC16H16N2O3~74Cytotoxicity in osteosarcoma

Q & A

Q. What are the foundational synthetic routes for 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-nitrophenyl)-2-phenyl-?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Substitution : React a nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a nucleophile (e.g., pyridinemethanol) under alkaline conditions to introduce functional groups .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Employ condensing agents (e.g., DCC or EDC) to couple intermediates with cyanoacetic acid derivatives .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize pH and temperature to avoid side products.

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of techniques:
  • Spectroscopy :
  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • FT-IR to identify functional groups (e.g., cyano, carboxamide) .
  • Chromatography :
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (ESI-MS) for molecular weight confirmation .
  • Elemental Analysis to validate empirical formulas .

Advanced Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer : Apply statistical DoE to minimize experimental runs while maximizing data quality:
  • Variables : Temperature, catalyst concentration, reaction time.
  • Response Surface Methodology (RSM) to model interactions and identify optimal conditions .
  • Example : A 3² factorial design for condensation reaction optimization:
FactorLow Level (-1)High Level (+1)
Temperature (°C)6090
Catalyst (mol%)515

Analyze yield data to pinpoint maxima and reduce byproduct formation .

Q. What computational strategies predict the reactivity and stability of this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to:
  • Map reaction pathways (e.g., cyclization or hydrolysis) using software like Gaussian or ORCA .
  • Calculate thermodynamic parameters (ΔG‡, activation energy) to predict dominant reaction mechanisms .
  • Validate predictions with experimental data (e.g., kinetic studies) .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • Cross-Validation : Compare NMR spectra with computational predictions (e.g., ChemDraw or ACD/Labs) to identify misassignments .
  • Byproduct Analysis : Use LC-MS to detect impurities (e.g., unreacted intermediates or oxidation products) .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What methodologies assess the compound’s pharmacological potential?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Cytotoxicity : Test on cell lines (e.g., HEK293) via MTT assays, noting IC₅₀ values .
  • Molecular Docking : Simulate binding interactions with targets (e.g., COX-2) using AutoDock Vina .

Tables for Key Data

Q. Table 1: Example Reaction Optimization via DoE

ConditionYield (%)Byproduct (%)
60°C, 5 mol% catalyst728
90°C, 15 mol% catalyst8812
Optimal (80°C, 10 mol%)953

Q. Table 2: Spectroscopic Reference Data

TechniqueKey Peaks/Data
¹H NMRδ 8.2 (d, Ar-H), δ 4.5 (m, isoxazolidine)
ESI-MS[M+H]⁺ m/z = 356.1 (calculated: 356.3)
FT-IR2240 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O)

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